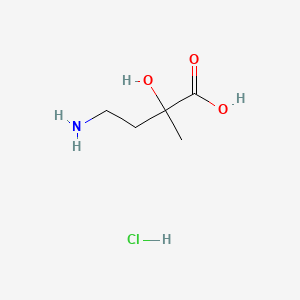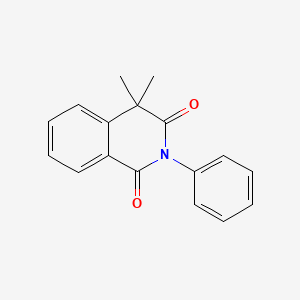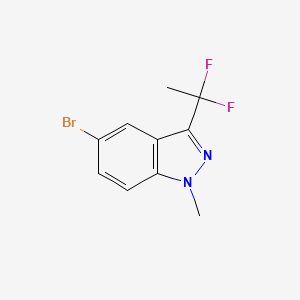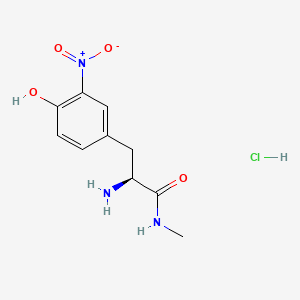
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxylic acid group is esterified with methanol, and a 2-carboxy-1-methyl-ethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester typically involves the esterification of 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid+MethanolH2SO44-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of a strong acid or base.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Hydrolysis: 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid and methanol.
Reduction: 4-(2-Hydroxy-1-methyl-ethyl)-benzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Carboxy-ethyl)-benzoic acid methyl ester
- 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid ethyl ester
- 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid
Uniqueness
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester is unique due to the presence of both a carboxylic acid and an ester group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3-(4-methoxycarbonylphenyl)butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-8(7-11(13)14)9-3-5-10(6-4-9)12(15)16-2/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
BEYXKQCFGVHSHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)




![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)

![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)





